molecular formula C14H17N3O3 B402140 N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-OXO-2-(PYRROLIDIN-1-YL)ACETOHYDRAZIDE

N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-OXO-2-(PYRROLIDIN-1-YL)ACETOHYDRAZIDE

Cat. No.: B402140
M. Wt: 275.3g/mol
InChI Key: OTIOJRAVBXPSBS-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-OXO-2-(PYRROLIDIN-1-YL)ACETOHYDRAZIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which combines a pyrrolidine ring, an acetic acid moiety, and a benzylidene hydrazide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-OXO-2-(PYRROLIDIN-1-YL)ACETOHYDRAZIDE typically involves the following steps:

    Formation of Pyrrolidin-1-yl-acetic acid: This can be achieved through the reaction of pyrrolidine with chloroacetic acid under basic conditions.

    Synthesis of 2-methoxy-benzylidene hydrazide: This involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate.

    Coupling Reaction: The final step involves the coupling of pyrrolidin-1-yl-acetic acid with 2-methoxy-benzylidene hydrazide under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-OXO-2-(PYRROLIDIN-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-OXO-2-(PYRROLIDIN-1-YL)ACETOHYDRAZIDE is not well-documented. it is likely to interact with specific molecular targets and pathways based on its chemical structure. For example, the hydrazide group may form covalent bonds with certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-1-yl-acetic acid derivatives: These compounds share the pyrrolidine and acetic acid moieties.

    Benzylidene hydrazides: Compounds with similar benzylidene hydrazide groups.

Uniqueness

N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-OXO-2-(PYRROLIDIN-1-YL)ACETOHYDRAZIDE is unique due to the combination of its functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.3g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C14H17N3O3/c1-20-12-7-3-2-6-11(12)10-15-16-13(18)14(19)17-8-4-5-9-17/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,16,18)/b15-10+

InChI Key

OTIOJRAVBXPSBS-XNTDXEJSSA-N

SMILES

COC1=CC=CC=C1C=NNC(=O)C(=O)N2CCCC2

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C(=O)N2CCCC2

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C(=O)N2CCCC2

Origin of Product

United States

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